molecular formula C17H18F3N3O4 B6505747 1-[2-oxo-2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethyl]pyrrolidine-2,5-dione CAS No. 1421445-24-0

1-[2-oxo-2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethyl]pyrrolidine-2,5-dione

Cat. No. B6505747
CAS RN: 1421445-24-0
M. Wt: 385.34 g/mol
InChI Key: WJCHAJASMZZCEL-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine-2,5-dione ring, which is a five-membered ring with two carbonyl (C=O) groups and a nitrogen atom . It also has a piperidine ring, which is a six-membered ring with a nitrogen atom, attached to a pyridine ring, a six-membered ring with two nitrogen atoms . The pyridine ring has a trifluoromethyl group attached to it .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine-2,5-dione ring and the piperidine ring in separate steps, followed by their connection via an appropriate linker . The trifluoromethyl group could be introduced using a variety of methods, such as the use of trifluoromethylating reagents .


Molecular Structure Analysis

The presence of multiple rings in the structure, including a pyrrolidine-2,5-dione ring and a piperidine ring, suggests that this compound could exhibit interesting conformational properties . The trifluoromethyl group on the pyridine ring could also influence the electronic properties of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the carbonyl groups in the pyrrolidine-2,5-dione ring could be involved in reactions with nucleophiles . The trifluoromethyl group could also potentially be involved in reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure, including the positions of the various functional groups . The presence of multiple nitrogen atoms and the trifluoromethyl group could influence properties such as polarity and acidity .

Scientific Research Applications

Antibacterial and Antimycobacterial Activities

Imidazole derivatives have demonstrated significant antibacterial and antimycobacterial properties. Researchers have synthesized compounds containing imidazole rings and evaluated their efficacy against various pathogens. The compound may exhibit similar effects, making it a potential candidate for combating bacterial infections .

Anti-Inflammatory Properties

Imidazole-based molecules often possess anti-inflammatory activity. By modulating inflammatory pathways, they can mitigate tissue damage and reduce inflammation. Investigating the anti-inflammatory potential of this compound could yield valuable insights for drug development .

Antitumor Effects

Certain imidazole derivatives exhibit antitumor properties. They interfere with cancer cell growth, metastasis, and angiogenesis. Further studies are needed to explore whether our compound has similar effects on tumor cells .

Antidiabetic Activity

Imidazole-containing compounds have been investigated for their antidiabetic effects. They may influence glucose metabolism, insulin sensitivity, or pancreatic function. Evaluating the compound’s impact on diabetes-related pathways could be enlightening .

Antioxidant Potential

Imidazole derivatives often possess antioxidant properties, protecting cells from oxidative stress. Assessing the compound’s ability to scavenge free radicals and prevent oxidative damage is crucial for understanding its therapeutic potential .

Anti-Allergic and Antipyretic Activities

Imidazole-based molecules may modulate immune responses, making them relevant for allergy management. Additionally, they could potentially reduce fever by affecting cytokine production or other pathways .

Antiviral Effects

Given the global importance of antiviral drugs, exploring the compound’s antiviral activity is essential. Imidazole derivatives have been investigated against various viruses, including influenza and herpes viruses .

Ulcerogenic Activity

Imidazole-containing compounds might impact gastric health. Investigating whether our compound exhibits ulcerogenic effects or gastroprotective properties is relevant for gastrointestinal drug development .

Desai, N. C., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Read more (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl) derivatives as potential aldose reductase inhibitors. Molecules, 25(21), 5135. Read more

Future Directions

The compound could potentially be of interest in medicinal chemistry, given the known biological activities of compounds containing pyrrolidine rings . Further studies could explore its synthesis, properties, and potential biological activities .

properties

IUPAC Name

1-[2-oxo-2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]ethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O4/c18-17(19,20)11-1-2-13(21-9-11)27-12-5-7-22(8-6-12)16(26)10-23-14(24)3-4-15(23)25/h1-2,9,12H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCHAJASMZZCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Oxo-2-(4-{[5-(trifluoromethyl)pyridin-2-YL]oxy}piperidin-1-YL)ethyl]pyrrolidine-2,5-dione

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